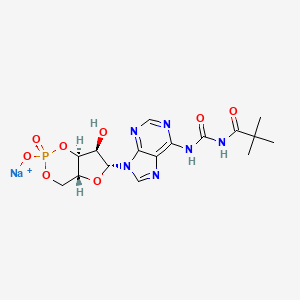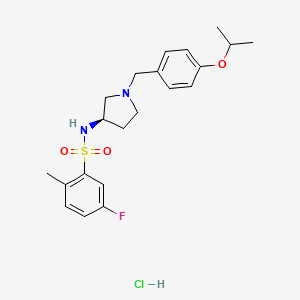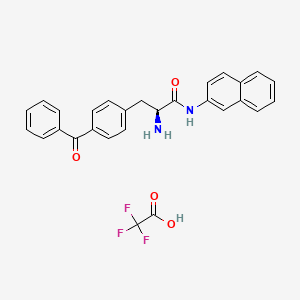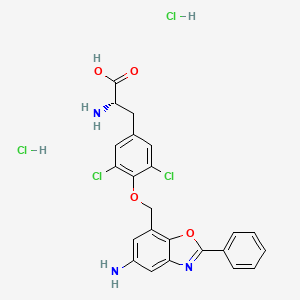
E3-Ligase-Liganden-Linker-Konjugate 13
Übersicht
Beschreibung
VH032-PEG2-N3, auch bekannt als (S,R,S)-AHPC-PEG2-N3, ist ein synthetischer E3-Liganden-Linker-Konjugat. Es beinhaltet den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen 2-Einheiten-Polyethylenglykol (PEG)-Linker. Diese Verbindung wird hauptsächlich in der Proteolyse-Targeting-Chimäre (PROTAC)-Technologie verwendet, einem neuartigen Ansatz für den gezielten Proteinabbau .
Wissenschaftliche Forschungsanwendungen
VH032-PEG2-N3 has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of high-value chemicals and pharmaceuticals
Wirkmechanismus
- CRBN is an essential component of the E3 ubiquitin ligase complex and plays a crucial role in protein ubiquitination and subsequent degradation .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Zukünftige Richtungen
The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Biochemische Analyse
Biochemical Properties
The E3 Ligase Ligand-Linker Conjugates 13 plays a significant role in biochemical reactions. It is part of the PROTACs, which are designed to target proteins for ubiquitination and degradation . The E3 Ligase Ligand-Linker Conjugates 13 interacts with the E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system . The nature of these interactions involves the formation of a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .
Cellular Effects
The E3 Ligase Ligand-Linker Conjugates 13 has profound effects on various types of cells and cellular processes. By targeting specific proteins for degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading a protein that acts as a transcription factor, it can alter the expression of genes regulated by that protein.
Molecular Mechanism
The mechanism of action of E3 Ligase Ligand-Linker Conjugates 13 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process can result in the downregulation of the target protein, altering cellular functions and processes .
Metabolic Pathways
The E3 Ligase Ligand-Linker Conjugates 13 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, a key enzyme in this pathway This could also include any effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
VH032-PEG2-N3 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einarbeitung des VHL-Liganden und des PEG-Linkers beinhalten. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des VHL-Liganden: Der VHL-Ligand wird basierend auf der (S,R,S)-AHPC-Struktur synthetisiert.
Anbindung des PEG-Linkers: Ein 2-Einheiten-PEG-Linker wird an den VHL-Liganden angehängt.
Einführung der Azidgruppe: Eine Azidgruppe wird an die Verbindung eingeführt, was sie zu einem Click-Chemie-Reagenz macht.
Industrielle Produktionsmethoden
Die industrielle Produktion von VH032-PEG2-N3 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Synthesizern und Hochdurchsatz-Screening, um die Reinheit und Ausbeute der Verbindung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine hohe Effizienz und Reproduzierbarkeit zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
VH032-PEG2-N3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion findet zwischen der Azidgruppe von VH032-PEG2-N3 und Molekülen statt, die Alkingruppen enthalten.
Spannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion findet mit Molekülen statt, die Dibenzocyclooctin (DBCO) oder Bicyclononin (BCN) -Gruppen enthalten.
Häufige Reagenzien und Bedingungen
CuAAC: Erfordert Kupferkatalysatoren und Alkin-haltige Moleküle.
SPAAC: Erfordert DBCO- oder BCN-haltige Moleküle.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Konjugate von VH032-PEG2-N3 mit anderen Molekülen, die in verschiedenen Anwendungen verwendet werden können, einschließlich der PROTAC-Technologie .
Wissenschaftliche Forschungsanwendungen
VH032-PEG2-N3 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Click-Chemie-Reagenz für die Synthese komplexer Moleküle verwendet.
Biologie: Wird in der Untersuchung von Protein-Protein-Interaktionen und Proteinabbauwegen eingesetzt.
Medizin: Wird bei der Entwicklung gezielter Therapien für Krankheiten wie Krebs eingesetzt.
Industrie: Wird bei der Produktion von hochwertigen Chemikalien und Pharmazeutika eingesetzt
Wirkmechanismus
VH032-PEG2-N3 übt seine Wirkung über den folgenden Mechanismus aus:
Bindung an VHL: Die VHL-Ligandenkomponente von VH032-PEG2-N3 bindet an die VHL-E3-Ligase.
Abbau des Zielproteins: Die Verbindung erleichtert die Ubiquitinierung und den anschließenden proteasomalen Abbau von Zielproteinen, indem sie diese in die Nähe der VHL-E3-Ligase bringt.
Analyse Chemischer Reaktionen
Types of Reactions
VH032-PEG2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of VH032-PEG2-N3 and molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules.
Major Products Formed
The major products formed from these reactions are conjugates of VH032-PEG2-N3 with other molecules, which can be used in various applications, including PROTAC technology .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VH032-PEG3-N3: Ähnlich wie VH032-PEG2-N3, jedoch mit einem 3-Einheiten-PEG-Linker.
VH032: Die Stammverbindung ohne den PEG-Linker.
Einzigartigkeit
VH032-PEG2-N3 ist aufgrund seines 2-Einheiten-PEG-Linkers einzigartig, der optimale Flexibilität und Löslichkeit für die Verwendung in der PROTAC-Technologie bietet. Dies macht es effektiver bei der Erleichterung des Proteinabbaus im Vergleich zu seinen Gegenstücken .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)












